Methyl-L-rhamnopyranoside
Overview
Description
Methyl-L-rhamnopyranoside is a methylated derivative of L-rhamnose, a naturally occurring deoxy sugar This compound is characterized by its molecular formula C7H14O5 and is commonly used in various scientific research applications due to its unique properties
Mechanism of Action
Target of Action
Methyl-L-rhamnopyranoside is a conjugate molecule made via a Fisher glycosylation It has been shown to have pesticidal activities and can be used in the production of pesticides or glycoconjugates . It is also of interest as a vaccine adjuvant, due to its ability to activate the immune system .
Mode of Action
It’s known that the compound’s interaction with its targets leads to the activation of the immune system
Biochemical Pathways
Given its role in activating the immune system , it can be inferred that it may influence pathways related to immune response
Result of Action
This compound has been shown to have pesticidal activities . It is also known to activate the immune system , suggesting that it may have immunostimulatory effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its physical state (crystalline or glassy) can affect its molecular motions . In all cases, threefold rotational motion of the methoxyl and methyl groups dominate their proton spin–lattice relaxation processes at low temperatures
Biochemical Analysis
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can undergo threefold rotational motion, which dominates its proton spin-lattice relaxation processes at low temperatures .
Temporal Effects in Laboratory Settings
In laboratory settings, Methyl-L-rhamnopyranoside exhibits changes in its effects over time. It has been observed that in both crystalline and glassy states, threefold rotational motion of the methoxyl and methyl groups dominate their proton spin-lattice relaxation processes at low temperatures
Transport and Distribution
It is not clear which transporters or binding proteins it interacts with, or how it affects its localization or accumulation
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-L-rhamnopyranoside can be synthesized through the methylation of L-rhamnose. One common method involves the use of methanol and an acid catalyst to facilitate the methylation process. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the enzymatic methylation of L-rhamnose using specific methyltransferases. This method offers higher selectivity and yields compared to chemical synthesis. Additionally, the use of bioreactors can enhance the production efficiency by providing optimal conditions for the enzymatic reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl-L-rhamnopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound. These reactions are usually carried out in anhydrous solvents to prevent hydrolysis.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines. These reactions can be facilitated by the presence of a base or a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-L-rhamnopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its role in cell signaling and metabolism. It is also used in the study of glycosylation processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of antimicrobial and antifungal agents.
Industry: this compound is used in the production of surfactants and emulsifiers. Its ability to modify the surface properties of materials makes it useful in various industrial applications.
Comparison with Similar Compounds
Methyl-L-rhamnopyranoside can be compared with other similar compounds such as:
L-rhamnose: The parent compound of this compound, L-rhamnose, is a naturally occurring deoxy sugar. While both compounds share similar structural features, this compound has a methyl group that enhances its stability and reactivity.
Methyl-D-glucopyranoside: Another methylated sugar, Methyl-D-glucopyranoside, differs in the configuration of the sugar moiety. This difference in stereochemistry can influence the compound’s reactivity and biological activity.
This compound stands out due to its unique combination of stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-UISSTJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628661 | |
Record name | Methyl 6-deoxy-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63864-94-8 | |
Record name | Methyl 6-deoxy-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl-L-rhamnopyranoside in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing complex carbohydrates and glycosides. Its defined stereochemistry and the availability of the C-2 hydroxy group for further modifications make it a suitable glycosyl acceptor. [] For instance, in a study, this compound was derivatized to create a specific glycosyl acceptor, Methyl (2′S,3′S)-3,4-O-(2′,3′-dimethoxybutane-2′,3′-diyl)-α-l-rhamnopyranoside, for use in carbohydrate synthesis. []
Q2: How does NMR spectroscopy contribute to understanding this compound derivatives?
A2: NMR spectroscopy, particularly 2D NMR techniques like NOESY, plays a crucial role in elucidating the structure of this compound derivatives. These techniques provide valuable information about the connectivity, stereochemistry, and conformation of the molecule. [, ] For example, researchers employed NMR spectroscopy to determine the absolute stereostructures of Aurisides A and B, two novel cytotoxic macrolide glycosides isolated from the sea hare Dolabella auricularia. These compounds contain a 2,4-di-O-methyl-L-rhamnopyranoside moiety, and their structural characterization was significantly aided by NMR analysis. [] Similarly, NMR spectroscopy was instrumental in determining the conformation and configuration of various acyl-glycosides, including p-cumaroyl-L-rhamnoses. []
Q3: What makes this compound a relevant molecule in natural product chemistry?
A3: this compound is a significant component of various naturally occurring glycosides. Aurisides A and B, isolated from the sea hare Dolabella auricularia, exemplify this. These compounds exhibited cytotoxic activity against HeLa S(3) cells, highlighting the potential pharmacological relevance of L-rhamnose-containing natural products. [] Understanding the structure and function of such compounds can pave the way for developing novel therapeutic agents.
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